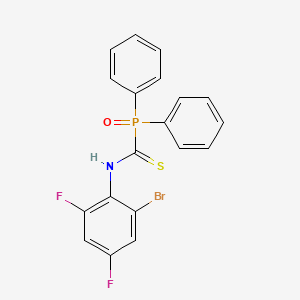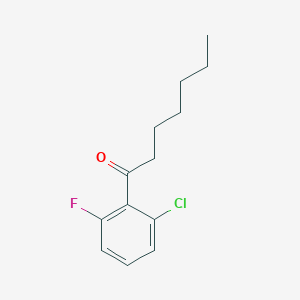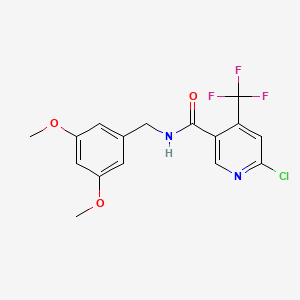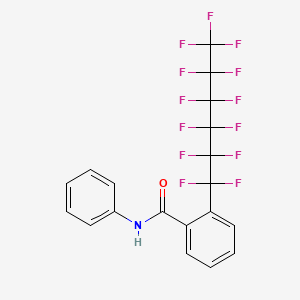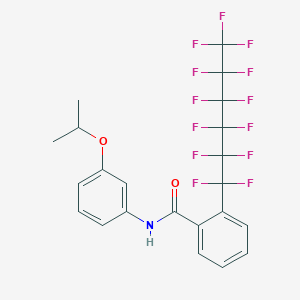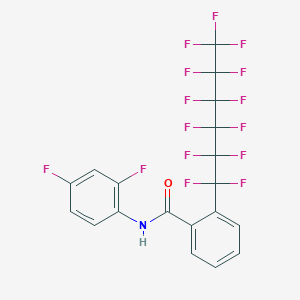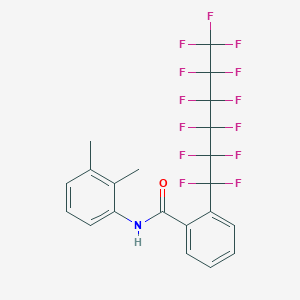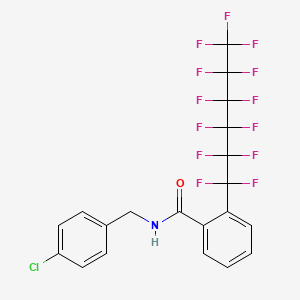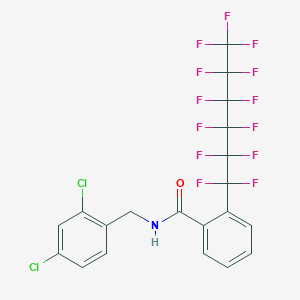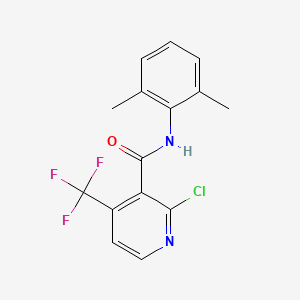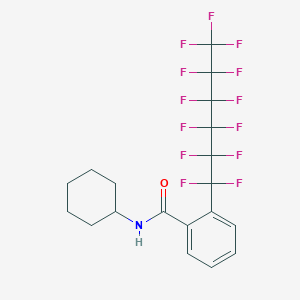![molecular formula C20H14Cl2N4O2 B3042884 3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile CAS No. 680215-68-3](/img/structure/B3042884.png)
3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile
Descripción general
Descripción
3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile is a complex organic compound that features a combination of pyrimidine, furan, and acrylonitrile moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 4-chloro-6-methylpyrimidine: This can be synthesized by chlorination of 6-methylpyrimidine.
Formation of the furan derivative: The 5-(4-chlorophenyl)-2-methyl-3-furyl moiety can be prepared through a series of reactions including Friedel-Crafts acylation.
Coupling reaction: The final step involves coupling the pyrimidine and furan derivatives with acrylonitrile under specific conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the furan and acrylonitrile moieties.
5-(4-Chlorophenyl)-2-methyl-3-furyl derivatives: Similar furan structure but different functional groups.
Uniqueness
3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-{[5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl}acrylonitrile is unique due to its combination of pyrimidine, furan, and acrylonitrile moieties, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
(E)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-[5-(4-chlorophenyl)-2-methylfuran-3-carbonyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-11-7-18(22)26-20(25-11)24-10-14(9-23)19(27)16-8-17(28-12(16)2)13-3-5-15(21)6-4-13/h3-8,10H,1-2H3,(H,24,25,26)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPGRXNOPHIMSW-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(\C#N)/C(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


